Methyl-thiazol-4-ylmethyl-amine hydrochloride
Description
Methyl-thiazol-4-ylmethyl-amine hydrochloride (CAS: 1187928-14-8) is a heterocyclic organic compound featuring a thiazole ring substituted with a methylamine group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₅H₉ClN₂S, with a molecular weight of 164.656 g/mol . The compound’s structure includes a thiazole core (a five-membered ring containing sulfur and nitrogen) linked to a methylamine moiety via a methylene bridge.
Key properties (where available):
- Molecular Formula: C₅H₉ClN₂S
- Exact Mass: 164.0175 g/mol
- Synonyms: N-Methyl-1-(1,3-thiazol-4-yl)methanamine hydrochloride, 4-Thiazolemethanamine, N-methyl-, hydrochloride .
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYHBWRIBQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-13-5 | |
| Record name | 4-Thiazolemethanamine, N-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl-thiazol-4-ylmethyl-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its applications in developing drugs targeting neurological disorders and other therapeutic areas. The compound's ability to interact with specific biological targets makes it valuable for creating new drug candidates.
Case Studies
- Neurological Disorders : Research has indicated that derivatives of this compound may exhibit neuroprotective properties, making them potential candidates for treating conditions such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess antimicrobial properties, leading to the development of new antibiotics.
Agricultural Chemistry
Enhancing Crop Protection
In agricultural chemistry, this compound is used in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases, contributing to improved agricultural yields.
Applications in Pesticides
The compound is incorporated into pesticide formulations, where it acts as an active ingredient that disrupts pest metabolism or inhibits growth.
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies
Researchers utilize this compound to investigate enzyme inhibition mechanisms and receptor binding interactions. These studies are essential for understanding biological pathways and developing new therapeutic agents.
Notable Research Findings
- Enzyme Targets : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may lead to novel treatments for metabolic disorders.
- Receptor Interactions : Binding assays indicate that this compound can modulate receptor activity, providing insights into its pharmacological effects.
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential in creating novel materials with unique properties. Its chemical structure allows for the development of conducting polymers and specialized coatings.
Research Highlights
- Conducting Polymers : The compound's properties enable it to be used in the synthesis of polymers that exhibit electrical conductivity, which can be applied in electronic devices.
- Coatings with Specific Properties : Investigations into coatings that incorporate this compound have revealed enhanced durability and resistance to environmental factors.
Diagnostic Applications
Use in Diagnostic Kits
this compound is being investigated for its potential use in diagnostic kits. Its ability to facilitate specific binding interactions makes it suitable for assays that require precise detection methods.
Summary Table of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders | Neuroprotective agents, antimicrobial compounds |
| Agricultural Chemistry | Enhances efficacy of agrochemicals | Active ingredient in pesticides |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Inhibition studies for metabolic disorders |
| Material Science | Development of conducting polymers and specialized coatings | Electronic device components |
| Diagnostic Applications | Potential use in diagnostic kits requiring specific binding interactions | Assays for disease detection |
Mechanism of Action
The mechanism by which Methyl-thiazol-4-ylmethyl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural and Functional Analogues
The following table compares Methyl-thiazol-4-ylmethyl-amine hydrochloride with structurally related thiazole-based hydrochlorides:
Key Comparative Analysis
Structural Differences
- Substituent Position and Type: The target compound has a methylamine group at the 4-position of the thiazole ring, distinguishing it from analogues like 4-Amino-2-methyl-5-phenylthiazole hydrochloride, which features a phenyl group at the 5-position . The presence of a chloromethyl group in 82586-71-8 introduces electrophilic reactivity, enabling further alkylation or nucleophilic substitution reactions .
Physicochemical Properties
- The propylamine-substituted analogue (CAS 325491-86-9) has intermediate polarity, balancing solubility and membrane permeability .
Biological Activity
Methyl-thiazol-4-ylmethyl-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.
- Molecular Formula : C₇H₈ClN₃S
- Molecular Weight : Approximately 164.66 g/mol
- Solubility : Soluble in water
The compound features a thiazole ring, a five-membered heterocyclic structure that contains sulfur and nitrogen, which is known for its role in various biological activities.
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial efficacy against various bacterial strains. Preliminary studies indicate its potential as a candidate for antibiotic development due to its ability to inhibit bacterial growth effectively.
2. Antiproliferative Effects
Research has shown that this compound exhibits antiproliferative activity against cancer cell lines, particularly melanoma and prostate cancer. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma | 0.4 - 2.2 |
| Prostate Cancer | 1.6 - 3.9 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole moiety can significantly influence the biological activity of this compound. For example, substituents on the thiazole ring can enhance its potency against specific cancer types .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations.
Case Study 2: Anticancer Activity
In a series of experiments involving cancer cell lines, this compound was found to inhibit cell proliferation effectively. The compound's IC50 values were significantly lower than those of standard chemotherapy agents, indicating its potential as an effective anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The following steps are generally involved:
- Formation of Thiazole Ring : This step involves reactions that create the thiazole structure.
- Amine Functionalization : The introduction of the amine group is crucial for enhancing biological activity.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for improved solubility and stability.
Preparation Methods
Nucleophilic Substitution Method
This is the most common and direct method for synthesizing methyl-thiazol-4-ylmethyl-amine derivatives.
- Step 1: Dissolve 4-(chloromethyl)thiazole in an aqueous solution of methylamine (typically 40% by weight).
- Step 2: Stir the mixture at room temperature (25°C) for 1 hour.
- Step 3: Remove the solvent under reduced pressure.
- Step 4: Purify the crude amine using column chromatography (e.g., 10% methanol/dichloromethane with 0.5% ammonium hydroxide).
- Step 5: Convert the purified amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol), followed by filtration and drying.
$$
\text{4-(Chloromethyl)thiazole} + \text{Methylamine} \rightarrow \text{Methyl-thiazol-4-ylmethyl-amine} \xrightarrow{\text{HCl}} \text{Methyl-thiazol-4-ylmethyl-amine hydrochloride}
$$
Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Isolated Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-(Chloromethyl)thiazole, 40% methylamine (25 eq) | 1 h | 25°C | 99 |
| Purification | Column chromatography (10% MeOH/DCM + 0.5% NH₄OH) | — | — | — |
| Salt Formation | HCl in ethanol or isopropanol | — | — | Quantitative |
Cyclization from Alkylthiourea and α-Haloketone
This method is used for synthesizing 2-alkylaminothiazole derivatives, which can be adapted for the target compound.
- Step 1: Dissolve alkylthiourea and α-haloketone in ethanol.
- Step 2: Heat the mixture to reflux for 12 hours.
- Step 3: Cool to room temperature and evaporate the solvent.
- Step 4: Purify the residue by crystallization (ethyl acetate/diethyl ether) or flash chromatography (n-hexane:ethyl acetate = 4:1).
- Step 5: Convert the product to the hydrochloride salt by treatment with hydrochloric acid.
Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Isolated Yield (%) |
|---|---|---|---|---|
| Cyclization | Alkylthiourea, α-haloketone, ethanol (reflux) | 12 h | Reflux | 17–93 |
| Purification | Crystallization or flash chromatography | — | — | — |
| Salt Formation | HCl treatment | — | — | Quantitative |
Reference: Bulletin of the Korean Chemical Society, 2013, 34(1), 271–274
| Method | Key Reagents | Reaction Time | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-(Chloromethyl)thiazole, methylamine | 1 h | 99 | Chromatography | High yield, mild |
| Cyclization from Alkylthiourea | Alkylthiourea, α-haloketone | 12 h | 17–93 | Crystallization/Chrom. | Versatile, longer |
- The nucleophilic substitution route offers superior yields (up to 99%) and operational simplicity, making it the preferred method for laboratory-scale synthesis.
- Cyclization methods provide access to a broader range of thiazole derivatives but may require longer reaction times and more extensive purification.
- Conversion to the hydrochloride salt is typically quantitative and can be performed in situ after amine purification.
- Purification via column chromatography with methanol/dichloromethane and ammonium hydroxide is effective for removing side products and unreacted starting materials.
The preparation of this compound is best achieved through nucleophilic substitution of 4-(chloromethyl)thiazole with methylamine, followed by formation of the hydrochloride salt. This method provides high yields, mild conditions, and straightforward purification. Alternative cyclization routes are available for related derivatives but are less efficient for the target compound.
Q & A
Q. What are the established synthetic routes for Methyl-thiazol-4-ylmethyl-amine hydrochloride, and what intermediates are critical in its preparation?
this compound is synthesized via intermediates such as 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride. Key steps involve alkylation of thiazole derivatives and subsequent chlorination using reagents like SOCl₂. For example, thiazole rings can be functionalized through Mannich base reactions or nucleophilic substitutions, followed by HCl salt formation to yield the final product. Optimization of solvent systems (e.g., refluxing acetonitrile or THF) and catalysts (e.g., triethylamine) is critical for high yields .
Q. What analytical methods are recommended for structural confirmation and purity assessment of this compound?
- 1H/13C NMR Spectroscopy : Confirms regiochemistry and substitution patterns on the thiazole ring. For example, characteristic shifts for methylene (-CH₂-) groups adjacent to the amine and thiazole nitrogen are observed at δ 3.2–4.0 ppm (1H NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 207.15 for the free base) and fragmentation patterns .
- HPLC : Purity ≥97% is achievable using reverse-phase columns (C18) with acetonitrile/water gradients and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?
Density-functional theory (DFT) with exact-exchange corrections (e.g., B3LYP hybrid functional) predicts thermochemical stability and reaction barriers. For instance, DFT can model the energetics of ring closure in thiazole synthesis or evaluate intermediates’ stability during HCl salt formation. This approach reduces experimental trial-and-error, achieving atomization energy deviations <2.4 kcal/mol in related systems .
Q. How should researchers resolve contradictions in reported yields of derivatives like 4-(aminomethyl)thiazole analogs?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients) or purification techniques. A systematic approach involves:
- Comparative Studies : Replicate reactions under controlled parameters (e.g., inert atmosphere vs. ambient conditions).
- Byproduct Analysis : Use LC-MS to identify side products from competing pathways (e.g., over-alkylation).
- Catalyst Screening : Test alternatives like DBU or DIPEA to improve selectivity .
Q. What strategies enable functionalization of the thiazole ring in this compound for bioactive compound development?
- Amide Coupling : React the amine group with carboxylic acids using EDC/HOBt in DMF to generate peptidomimetics. For example, coupling with 3,4,5-trimethoxybenzoyl chloride yields analogs with enhanced pharmacokinetic profiles .
- Mannich Reactions : Introduce substituents via formaldehyde and secondary amines under acidic conditions, enabling diversity-oriented synthesis .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the thiazole’s 2-position, expanding structural diversity for SAR studies .
Methodological Considerations
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in alkylation steps but require rigorous drying to avoid hydrolysis.
- Purification : Silica gel chromatography (hexane/EtOAC gradients) or recrystallization (ethanol/water) ensures high purity.
- Safety : Handle chlorinated intermediates (e.g., 4-(chloromethyl)thiazole derivatives) in fume hoods due to lachrymatory effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
